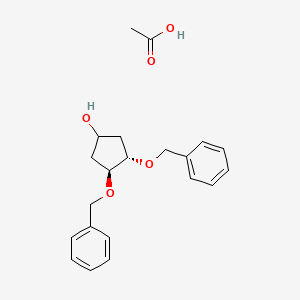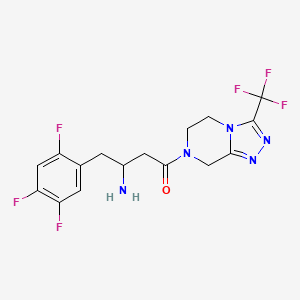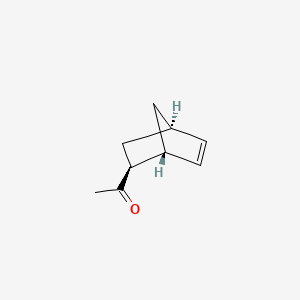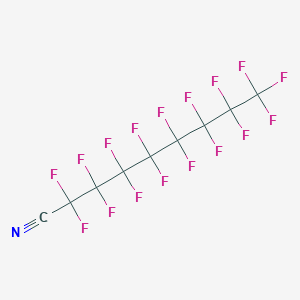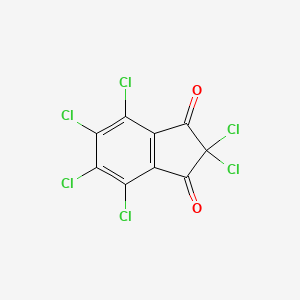
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, commonly known as HCID, is a chemical compound that has gained significant attention in the field of scientific research. HCID is a potent inhibitor of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.
Wirkmechanismus
HCID exerts its biological effects by inhibiting the enzyme 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, which is involved in glycolysis. 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione is a key enzyme in the glycolytic pathway, which converts glucose to pyruvate, producing ATP in the process. HCID binds to the active site of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, preventing the enzyme from catalyzing the oxidation of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. This inhibition of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione leads to a decrease in ATP production, which ultimately results in cell death.
Biochemische Und Physiologische Effekte
HCID has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. HCID-induced apoptosis is accompanied by the activation of caspases, which are proteases that cleave specific substrates, leading to cell death. Moreover, HCID has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. This inhibition of amyloid beta aggregation is thought to be due to the ability of HCID to bind to the beta-sheet structure of the peptide, preventing its aggregation. HCID has also been found to have antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
HCID is a potent inhibitor of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, making it an attractive target for drug development. However, the use of HCID in lab experiments has some limitations. HCID is a toxic compound that requires careful handling. Moreover, HCID is not selective for 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione and can inhibit other enzymes, leading to off-target effects. Therefore, the use of HCID in lab experiments requires careful optimization of the concentration and exposure time to minimize toxicity and off-target effects.
Zukünftige Richtungen
For HCID research include the development of more selective 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione inhibitors, the optimization of HCID dosing and administration, and the evaluation of HCID in clinical trials. Moreover, the use of HCID in combination with other drugs or therapies may enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
HCID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. HCID has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Moreover, HCID has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. HCID has also been found to have antiviral activity against HIV-1, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
2,2,4,5,6,7-hexachloroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXJYUKJVLCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
![Benzoic acid, 4-[(1E)-2-nitroethenyl]-](/img/structure/B3286234.png)
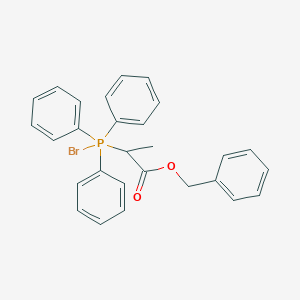
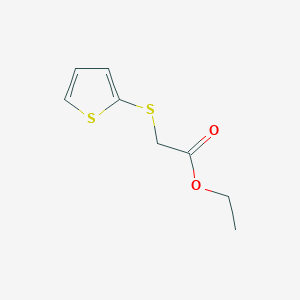
![1-[4-(Phenylamino)phenylamino]-2-ethylhexane](/img/structure/B3286254.png)
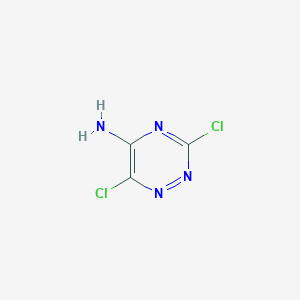
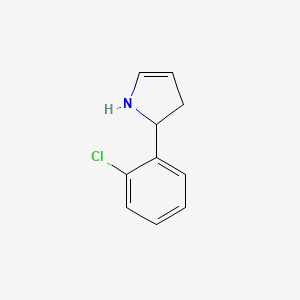
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)
